(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the use of enantioselective construction techniques. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a related structure. This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar enantioselective synthesis techniques on a larger scale. The use of advanced catalytic systems and optimized reaction conditions would be essential to achieve high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of fine chemicals and advanced materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another related structure with significant potential in drug discovery and synthetic chemistry.
Uniqueness
(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C13H19NO5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
(1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8+,10+/m0/s1 |
InChI Key |
XMWGGNBDLXJXJZ-QXFUBDJGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@@H]1C(=O)O)C(=O)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=O)C2 |
Origin of Product |
United States |
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